5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including any functional groups or notable features.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Synthesis and Anti-Protozoal Activity
One relevant study discusses the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, where 1,2,4-oxadiazole and 1,2,3-triazole containing heterocyclic compounds were synthesized. These compounds, designed using the principle of bioisosterism, exhibited various biological activities including anti-protozoal and anti-cancer properties. The synthesis involved a 1,3-dipolar cycloaddition reaction of novel 5-azidomethyl 3-aryl substituted 1,2,4-oxadiazoles with N-phenyl maleimide. The compounds demonstrated in vitro anti-protozoal and cytotoxic activities, highlighting their potential as therapeutic agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Biological Activities
Another study focused on the synthesis of novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups through 1,3-dipolar cycloaddition, revealing their potential anticancer activities against MCF-7 cells. This research contributes to the body of knowledge on the utility of these compounds in developing new therapeutic agents with specific biological activities (Dürüst, Karakuş, Yavuz, & Gepdıremen, 2014).
In Silico Drug-likeness and Microbial Investigation
Further research on the synthesis of a library of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids demonstrated the importance of in silico ADME prediction properties. These compounds were tested for antibacterial, antifungal, and antimycobacterial activities, showing good to moderate activity against bacterial strains, which underscores the potential of such compounds in antimicrobial therapy (Pandya, Dave, Patel, & Desai, 2019).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including toxicity data and recommended safety precautions.
Future Directions
This would involve a discussion of potential areas for further research or application of the compound.
I hope this general information is helpful. For specific information on a particular compound, I would recommend consulting the primary scientific literature or a trusted database such as PubChem or ChemSpider. Please note that handling and working with chemicals should always be done under the supervision of a trained professional and in accordance with all relevant safety guidelines.
properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c29-21-18-19(22(30)28(21)16-10-9-13-7-4-8-15(13)11-16)27(26-24-18)12-17-23-20(25-31-17)14-5-2-1-3-6-14/h1-3,5-6,9-11,18-19H,4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVIWEMIJHNVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
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